molecular formula C9H7F3O2S B1310588 2-methylthio-4-trifluoromethylbenzoic acid CAS No. 142994-05-6

2-methylthio-4-trifluoromethylbenzoic acid

Cat. No. B1310588
M. Wt: 236.21 g/mol
InChI Key: VAFHTUOXGAZOQY-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, white solid, MS: m/e=235.0 [(M−H)−], was prepared in accordance with the general method of intermediate E from 4-(trifluoromethyl)benzoic acid and dimethyl disulfide.
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[CH3:14][S:15]SC>>[CH3:14][S:15][C:10]1[CH:11]=[C:3]([C:2]([F:12])([F:13])[F:1])[CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C(=O)O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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